4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine
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Overview
Description
The compound is a piperidine derivative with a furan ring and a phenyl ring attached. Piperidine is a common structure in many pharmaceuticals and natural products, and furan and phenyl rings are also common in many organic compounds .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a furan ring, which is a five-membered ring with an oxygen atom, and a phenyl ring, which is a six-membered ring with six carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall shape of the molecule, and the presence of any chiral centers .Scientific Research Applications
Antimicrobial Activities
Compounds derived from furan-2-carbohydrazide, involving triazole and oxadiazole derivatives, have been synthesized and shown to display antimicrobial activities. The process includes the conversion of triazole compounds into corresponding Mannich bases using secondary amines, including piperidine derivatives. These synthesized compounds were characterized and evaluated for their antimicrobial potential, demonstrating activity against tested microorganisms (Başoğlu et al., 2013).
Receptor Agonists
Novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for biological activity on human beta(3)-adrenergic receptors. The study included structural modifications to enhance the compound's potency and selectivity, leading to the identification of potent agonists with low affinities for beta(1)- and beta(2)-adrenergic receptors. This research contributes to the development of compounds with potential therapeutic applications (Hu et al., 2001).
Synthesis of Novel Compounds
Research on the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides involves generating novel compounds from 3-arylsulfonyl heterocycles. This synthesis pathway includes steps like chlorosulfonation and bromination, leading to a variety of amine derivatives. These compounds' development showcases the versatility of sulfur and nitrogen-containing heterocycles in organic synthesis (Hartman & Halczenko, 1990).
Pharmacological Properties
The design and synthesis of benzamide derivatives as serotonin 4 receptor agonists highlight the ongoing efforts to develop compounds with specific receptor affinities. These efforts aim to identify compounds with favorable pharmacological profiles for gastrointestinal motility, demonstrating the importance of structural modification in achieving desired biological activities (Sonda et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-1-(3-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-22-16-4-2-6-18(12-16)25(20,21)19-9-7-15(8-10-19)13-24-14-17-5-3-11-23-17/h2-6,11-12,15H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOUUGJJGYOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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